molecular formula C15H30O B14641074 2-Pentyldecanal CAS No. 55019-42-6

2-Pentyldecanal

Cat. No.: B14641074
CAS No.: 55019-42-6
M. Wt: 226.40 g/mol
InChI Key: HSZDCONVHXPTFQ-UHFFFAOYSA-N
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Description

Such compounds are typically intermediates in fragrance synthesis or flavoring agents due to their volatile and odoriferous properties. Based on structural analogs in the evidence (e.g., 2-Hexyl-2-decenal, Decanal), 2-Pentyldecanal likely shares applications in industrial perfumery or food additives, though specific data on its synthesis or commercial use are absent in the provided sources .

Properties

CAS No.

55019-42-6

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

2-pentyldecanal

InChI

InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3

InChI Key

HSZDCONVHXPTFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products:

    Oxidation: 2-Pentyldecanoic acid

    Reduction: 2-Pentyldecanol

    Substitution: Various alcohols and derivatives depending on the nucleophile used

Scientific Research Applications

2-Pentyldecanal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Pentyldecanal (hypothetical) with structurally related aldehydes from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Boiling Point (°C) Key Properties
This compound C₁₅H₃₀O 226.40 (calculated) Not provided Estimated 250–280 Hypothetical: Long-chain, branched
Decanal C₁₀H₂₀O 156.27 112-31-2 207–209 Citrus odor; used in fragrances
2-Hexyl-2-decenal C₁₆H₃₀O 238.41 13893-39-5 148–149 (5 Torr) Floral odor; FEMA 4786 flavoring agent
Pentadecanal C₁₅H₃₀O 226.40 2765-11-9 Not reported Limited toxicological data
2-Methylpentanal C₆H₁₂O 100.16 1219803-74-3 128–130 Pungent odor; solvent applications

Key Observations :

  • Chain Length and Branching : this compound and Pentadecanal share identical molecular formulas but differ in branching, which affects volatility and odor profiles.
  • Functional Groups : All compounds are aldehydes, but Decanal (straight-chain) has a lower molecular weight and higher volatility than branched analogs.
  • Applications : Decanal and 2-Hexyl-2-decenal have well-documented roles in fragrances and food flavoring, whereas Pentadecanal’s uses remain unclear due to insufficient toxicological data .

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